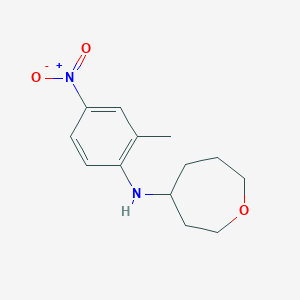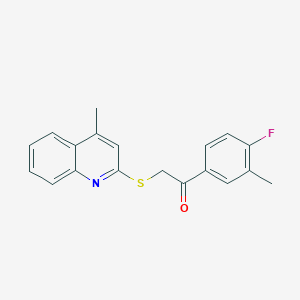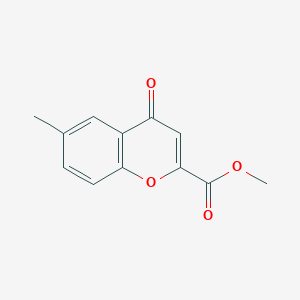
N-prop-2-ynyl-9H-xanthene-9-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-prop-2-ynyl-9H-xanthene-9-carboxamide, commonly known as XN or Xanthene, is a fluorescent dye used in various scientific research applications. XN is a small molecule that belongs to the xanthene family of dyes. It has a unique chemical structure that makes it highly fluorescent and suitable for use in various experiments.
Mécanisme D'action
XN is a fluorescent dye that works by absorbing light at a specific wavelength and emitting light at a longer wavelength. When XN is excited by light, it transfers energy to nearby molecules, causing them to fluoresce. The fluorescence of XN is dependent on its environment, such as pH, polarity, and viscosity. XN can be used to monitor changes in the environment of biological molecules, such as changes in pH or binding of ligands.
Biochemical and Physiological Effects
XN is a small molecule that does not have any significant biochemical or physiological effects on its own. However, when XN is conjugated to a biological molecule, it can affect its function. For example, XN conjugated to a protein can affect its stability, activity, and localization. XN conjugated to DNA can affect its structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
XN has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues. It is highly fluorescent, making it easy to detect and quantify. XN is also stable and does not degrade easily, which makes it suitable for long-term experiments. However, XN has some limitations. It can be toxic to cells at high concentrations, and it can also bind non-specifically to biological molecules, leading to false-positive results.
Orientations Futures
For XN include developing new derivatives, using it in new applications, and developing new diagnostic and therapeutic tools.
Méthodes De Synthèse
XN can be synthesized using various methods. One of the most common methods is the reaction between 9H-xanthen-9-one and propargylamine in the presence of palladium acetate and triphenylphosphine. The reaction yields XN as a yellow solid, which can be purified using column chromatography. The purity of XN can be determined using high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
XN is widely used in scientific research as a fluorescent probe. It is used to label proteins, DNA, and other biological molecules to study their localization, interaction, and dynamics. XN is also used to study cell signaling pathways, protein-protein interactions, and enzyme activity. XN has been used in various fields such as biochemistry, cell biology, pharmacology, and neuroscience.
Propriétés
IUPAC Name |
N-prop-2-ynyl-9H-xanthene-9-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-2-11-18-17(19)16-12-7-3-5-9-14(12)20-15-10-6-4-8-13(15)16/h1,3-10,16H,11H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDRVKRWXOBBMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-prop-2-ynyl-9H-xanthene-9-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-methyl-N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]cyclopentan-1-amine](/img/structure/B7595760.png)
![N-[[3-(methoxymethyl)phenyl]methyl]oxepan-4-amine](/img/structure/B7595762.png)

![N-[(3-methoxyphenyl)methyl]oxepan-4-amine](/img/structure/B7595775.png)

![4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B7595804.png)
![5-Bromo-N-(3-fluorophenyl)-2-[(phenylmethyl)oxy]benzamide](/img/structure/B7595812.png)
![2-[(2-chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B7595824.png)
![2-[1-(2-Hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B7595827.png)

![2-Ethyl-4-hydrazino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B7595850.png)